molecular formula C12H10F2O B2802477 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one CAS No. 2243514-80-7

1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one

Cat. No. B2802477
CAS RN: 2243514-80-7
M. Wt: 208.208
InChI Key: LNMSSDGCXRGHLG-UHFFFAOYSA-N
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Description

1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one is a synthetic compound that has attracted significant attention in the scientific community due to its unique structure and potential applications. This compound is commonly referred to as DFSC and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential uses in various fields.

Scientific Research Applications

Synthetic Approaches and Structural Analysis

  • Novel Synthesis Methods : Researchers have developed various synthetic approaches to generate compounds structurally related to 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one, focusing on cyclization reactions, synthesis of dihydronaphthalene derivatives, and the exploration of new synthetic pathways (Arrault et al., 2001). These methods offer insights into the synthesis of complex molecules, highlighting the compound's role in advancing synthetic organic chemistry techniques.

  • Structural Characterization and Reactivity : The structural analysis of related compounds has been carried out using NMR spectroscopy and X-ray structural analysis, providing essential insights into their molecular structure and reactivity patterns. For instance, studies on similar spiro compounds and dihydronaphthalene derivatives have established their structural features and explored their reactivity, including cyclization reactions and the formation of novel ring systems (Takada et al., 2017).

Mechanistic Insights and Catalysis

  • Catalysis and Mechanistic Studies : Research has also focused on understanding the mechanisms underlying the formation of related compounds, including the role of catalysts in facilitating intramolecular rearrangements and trifluoromethylation reactions. These studies have led to the development of novel catalytic processes that enhance the efficiency and selectivity of synthesizing complex organic molecules, offering broader applications in drug discovery and materials science (Zhu et al., 2015).

properties

IUPAC Name

1',1'-difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O/c13-12(14)7-11(12)6-5-10(15)8-3-1-2-4-9(8)11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMSSDGCXRGHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one

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